ヘキサシアノルテニウム(II)酸カリウム水和物

説明

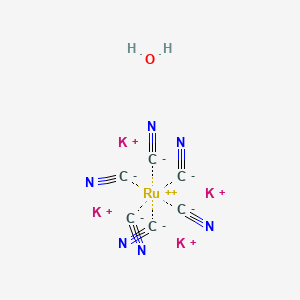

Potassium hexacyanoruthenate(ii)hydrate is a useful research compound. Its molecular formula is C6H2K4N6ORu and its molecular weight is 431.6 g/mol. The purity is usually 95%.

The exact mass of the compound Potassium hexacyanoruthenate(ii)hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Potassium hexacyanoruthenate(ii)hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium hexacyanoruthenate(ii)hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

電気めっきの用途

ヘキサシアノルテニウム(II)酸カリウム水和物は、電気めっき用途におけるルテニウム源として一般的に使用されます . ルテニウムは硬くて白い金属であり、腐食に非常に強いことから、さまざまな金属製品に装飾的で保護的なコーティングを提供するために、電気めっきに広く用いられます。

有機合成における触媒

この化合物は、有機合成における触媒として機能します . 触媒とは、プロセスで消費されることなく化学反応の速度を上げる物質です。 ヘキサシアノルテニウム(II)酸カリウム水和物の場合、さまざまな有機反応を促進し、その効率と収率を高めることができます。

繊維産業における染料

ヘキサシアノルテニウム(II)酸カリウム水和物は、繊維産業における染料として使用されます . この化合物は、繊維にさまざまな色を付与することができ、繊維製造プロセスにおいて貴重な役割を果たします。

シアノ架橋触媒の前駆体

この化合物は、p-ニトロフェニルリン酸の加水分解のためのシアノ架橋触媒を合成するための前駆体として使用できます . これらの触媒は、肥料や洗剤の製造など、さまざまな化学および工業プロセスにおいて重要です。

太陽光燃料の製造

ヘキサシアノルテニウム(II)酸カリウム水和物は、太陽光燃料の製造に使用されます . 太陽光燃料は、太陽エネルギーを化学エネルギーに変換する再生可能エネルギー源の一種であり、通常は水素または炭素系燃料の形で得られます。

ルテニウムパープルの薄膜合成

この化合物は、透過性スズドープITO基板上にルテニウムパープル(RP)薄膜を合成するための出発物質として使用できます . これらの薄膜は、オプトエレクトロニクスや太陽エネルギー変換など、さまざまな分野で応用されています。

作用機序

Target of Action

Potassium hexacyanoruthenate(II) hydrate, also known as tetrapotassium ruthenium(2+) hexacyanide hydrate, is primarily used as a source of ruthenium for electroplating applications, as a catalyst in organic synthesis, and as a dye in the textile industry . The primary targets of this compound are the molecules and structures involved in these processes.

Mode of Action

The compound interacts with its targets through its unique chemical structure. It can be used as a precursor to synthesize cyano-bridged catalysts for the hydrolysis of p-nitrophenyl phosphate and solar fuel production . It can also be used as a starting material to synthesize ruthenium purple (RP) films on transmissive tin-doped ITO substrates .

Biochemical Pathways

It is known that the compound plays a crucial role in the hydrolysis of p-nitrophenyl phosphate and solar fuel production

Result of Action

The molecular and cellular effects of potassium hexacyanoruthenate(II) hydrate’s action depend on its application. In electroplating and organic synthesis, it facilitates the formation of desired products. In the textile industry, it contributes to the dyeing process .

生化学分析

Biochemical Properties

Potassium hexacyanoruthenate(ii)hydrate plays a significant role in biochemical reactions, particularly as a precursor for synthesizing cyano-bridged catalysts. These catalysts are instrumental in the hydrolysis of p-nitrophenyl phosphate and solar fuel production . The compound interacts with various enzymes and proteins, facilitating catalytic processes that are essential for biochemical transformations. For instance, it can be used to synthesize ruthenium purple films on transmissive tin-doped ITO substrates, which are crucial for certain biochemical assays .

Molecular Mechanism

At the molecular level, potassium hexacyanoruthenate(ii)hydrate exerts its effects through binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. These interactions can lead to changes in gene expression and modulation of cellular pathways, highlighting the compound’s versatility in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium hexacyanoruthenate(ii)hydrate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, making it suitable for long-term biochemical assays and experiments .

Transport and Distribution

Within cells and tissues, potassium hexacyanoruthenate(ii)hydrate is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biochemical activity and function .

特性

IUPAC Name |

tetrapotassium;ruthenium(2+);hexacyanide;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.4K.H2O.Ru/c6*1-2;;;;;;/h;;;;;;;;;;1H2;/q6*-1;4*+1;;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQKAKIKDOERFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[K+].[K+].[Ru+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2K4N6ORu | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746543 | |

| Record name | Potassium ruthenium(2+) cyanide--water (4/1/6/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339268-21-2 | |

| Record name | Potassium ruthenium(2+) cyanide--water (4/1/6/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1443785.png)

![ethyl 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B1443787.png)

![Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate](/img/structure/B1443793.png)